

ML281: A Comprehensive Technical Guide to a Selective STK33 Chemical Probe

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Compound of Interest		
Compound Name:	ML281	
Cat. No.:	B15606781	Get Quote

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Abstract

This technical guide provides an in-depth overview of **ML281**, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). Initially identified as a potential therapeutic agent for KRAS-dependent cancers through a synthetic lethal screening approach, **ML281** has emerged as a valuable chemical probe for elucidating the cellular functions of STK33.[1][2] This document details the biochemical and cellular characterization of **ML281**, including its inhibitory potency, selectivity profile, and its observed effects in cancer cell lines. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the STK33 signaling context and the discovery workflow of **ML281** through structured diagrams.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival.[1] The concept of synthetic lethality, where the inhibition of a second gene product is lethal only in the presence of a specific cancer-associated mutation, presents a promising therapeutic strategy. Serine/Threonine Kinase 33 (STK33) was identified as a potential synthetic lethal partner of mutant KRAS, suggesting that its inhibition could selectively kill KRAS-dependent cancer cells. [1][2]



This hypothesis spurred the development of small-molecule inhibitors of STK33. Through a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository (MLSMR), a quinoxalinone-based compound was identified and subsequently optimized through extensive structure-activity relationship (SAR) studies to yield **ML281**.[1][2] **ML281** is a potent, nanomolar inhibitor of STK33 with a distinct selectivity profile, making it a valuable tool for studying the biology of this kinase.[1]

Quantitative Data Summary

The biochemical and physicochemical properties of **ML281** are summarized in the tables below.

Table 1: Biochemical Potency and Selectivity of ML281

Target	IC50 (nM)	Fold Selectivity vs. STK33	Assay ID (PubChem)
STK33	14	-	AID 588632, AID 588480
PKA	>10,000	>700	AID 588629
Aurora B	7,800	550	AID 588756

Data sourced from the NIH Probe Report and associated PubChem BioAssays.[3]

Table 2: Kinase Selectivity Profile of ML281

ML281 was profiled against a panel of 83 distinct kinases at a concentration of 1 μ M. The results demonstrated high selectivity for STK33.

Kinase Target	% Inhibition at 1 μM
STK33	>95%
FLT3	>25%
KDR (VEGFR2)	>25%
Other 80 kinases	<25%



This is a summary of the findings. The full dataset can be found in the supporting information of the primary publication.

Table 3: Physicochemical and Pharmacokinetic

Properties of ML281

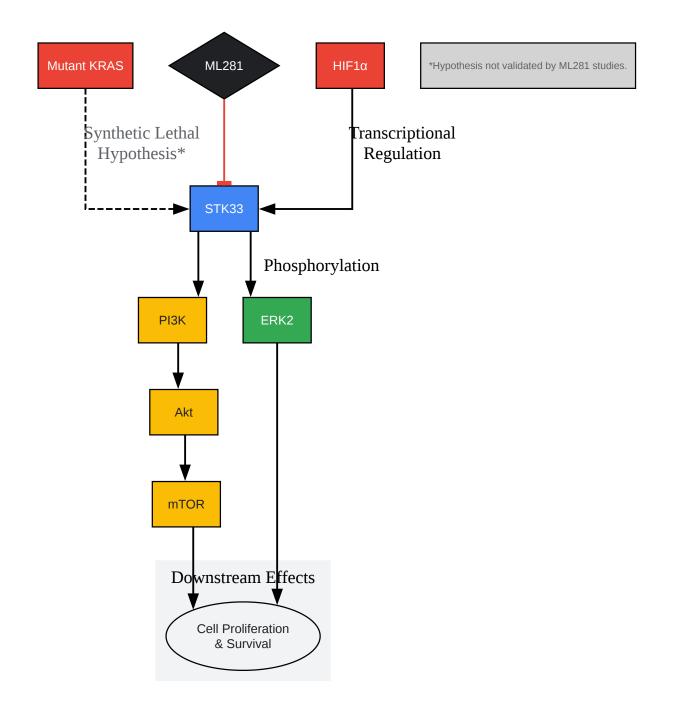
Property	Value
Molecular Formula	C22H19N3O2S
Molecular Weight	389.47 g/mol
Solubility (PBS)	5.8 μΜ
Human Plasma Protein Binding	99.6%
Mouse Plasma Protein Binding	99.9%
Human Plasma Stability (5h)	80.3% remaining
Mouse Plasma Stability (5h)	10.0% remaining

Data sourced from Weïwer M, et al. ACS Med Chem Lett. 2012.[4]

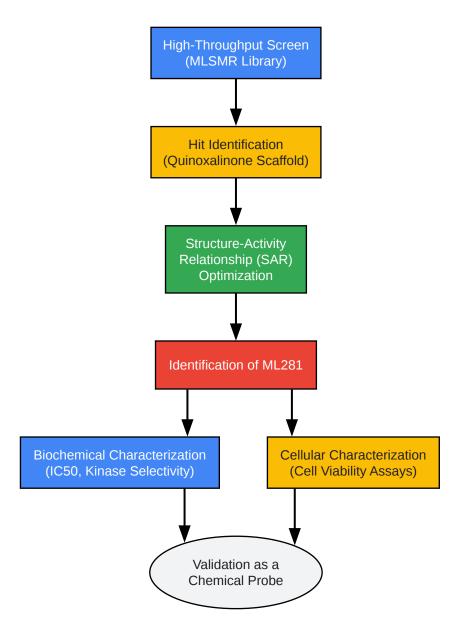
Signaling Pathways and Experimental Workflows STK33 Signaling Context

STK33 has been implicated in several signaling pathways related to cancer cell proliferation and survival. While the initial synthetic lethal hypothesis with mutant KRAS was not validated with **ML281**, STK33 is known to be involved in pathways that are critical for tumorigenesis, including the PI3K/Akt/mTOR and ERK2 signaling cascades.[5]









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